molecular formula C18H22N4O B13092319 7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one

Cat. No.: B13092319
M. Wt: 310.4 g/mol
InChI Key: CMDNNVOXVGNXSZ-UHFFFAOYSA-N
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Description

7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the pyrido[3,4-d]pyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a Diels–Alder reaction between a key intermediate and a benzyl-substituted triazine can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway, thereby reducing inflammation and promoting neuroprotection . The compound also interacts with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one stands out due to its unique combination of a pyrrolidine ring and a benzyl group, which may contribute to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O

Molecular Weight

310.4 g/mol

IUPAC Name

7-benzyl-2-pyrrolidin-1-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C18H22N4O/c23-17-15-8-11-21(12-14-6-2-1-3-7-14)13-16(15)19-18(20-17)22-9-4-5-10-22/h1-3,6-7H,4-5,8-13H2,(H,19,20,23)

InChI Key

CMDNNVOXVGNXSZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2

Origin of Product

United States

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